(4Z)-12-(4-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
Description
The compound “(4Z)-12-(4-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one” (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring:
- A tricyclic core with fused oxygen (3,10-dioxa) and nitrogen (12-aza) atoms.
- Substituents including 4-methoxyphenyl and 2,4,5-trimethoxyphenyl groups.
- A conjugated enone system (C=O and C=C bonds).
The inclusion of 1,4-dioxane in the compound’s nomenclature suggests its role as a solvent or co-component during synthesis (e.g., in cyclization or crystallization steps) .
Properties
IUPAC Name |
1,4-dioxane;(2Z)-8-(4-methoxyphenyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7.C4H8O2/c1-30-18-7-5-17(6-8-18)28-14-20-21(34-15-28)10-9-19-26(29)25(35-27(19)20)12-16-11-23(32-3)24(33-4)13-22(16)31-2;1-2-6-4-3-5-1/h5-13H,14-15H2,1-4H3;1-4H2/b25-12-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSHXVLECFYFG-IPVYGFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5OC)OC)OC)C4=O)OC2.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5OC)OC)OC)/C4=O)OC2.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-12-(4-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a complex organic molecule notable for its unique tricyclic structure and multiple functional groups. This article explores its biological activity, focusing on its potential applications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
This compound features:
- Tricyclic Structure : A unique arrangement that may influence its biological interactions.
- Functional Groups : Presence of methoxy and dioxane groups enhances its chemical reactivity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in the context of cancer therapeutics. The following sections summarize key findings related to the biological activity of this compound.
Antiproliferative Activity
Studies have shown that derivatives of trimethoxyphenyl compounds often possess antiproliferative properties against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| G-1103 (analog) | HeLa | 0.04 | Induces G2/M phase arrest |
| G-1103 (analog) | HT-1080 | 5.9 | Microtubule destabilization |
The compound G-1103, which shares structural similarities with our target compound, demonstrated potent antiproliferative effects by disrupting microtubule assembly and inducing apoptosis through both mitochondrial and death receptor pathways .
- Microtubule Disruption : The compound may act as a microtubule destabilizer, leading to cell cycle arrest and apoptosis.
- Cell Cycle Arrest : Significant findings indicate that treatment with similar compounds results in G2/M phase arrest in cancer cell lines .
- Apoptosis Induction : Activation of caspases and modulation of cyclin levels suggest that these compounds can initiate apoptotic pathways effectively .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antiproliferative Effects :
- Mechanistic Analysis :
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities due to its structural characteristics:
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens. The presence of methoxy groups may enhance this activity by improving interaction with microbial cell membranes.
- Anticancer Potential : Studies suggest that tricyclic compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cellular targets warrant further investigation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis typically involves multiple steps starting from simpler organic precursors, utilizing methods such as condensation and cyclization reactions. The reaction conditions often require high temperatures and specific catalysts to achieve optimal yields.
The mechanism of action is likely multifaceted, involving interactions with various molecular targets such as enzymes or receptors in biological systems. These interactions can modulate key physiological processes including signal transduction and gene expression.
Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of methoxy groups is crucial for enhancing the lipophilicity of the compounds, facilitating better membrane penetration.
Anticancer Studies
In vitro studies have shown that derivatives of similar tricyclic compounds can induce apoptosis in cancer cell lines. For instance, compounds with a similar scaffold were tested against breast cancer cell lines, resulting in a dose-dependent inhibition of cell growth.
Anti-inflammatory Research
Research has indicated that tricyclic compounds can inhibit pro-inflammatory cytokines in vitro. A specific study highlighted the potential of these compounds to reduce levels of TNF-alpha and IL-6 in macrophage cultures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
a) Benzothiazepin Derivatives ()
Compounds such as (±)-cis-2-(4-Methoxyphenyl)-3-methoxy-8-phenoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one share:
- Similarities : Methoxyphenyl substituents, heterocyclic cores (benzothiazepin vs. tricyclo[7.4.0.0²,⁶]), and ketone functionalities.
- Differences : Benzothiazepins lack the fused dioxa-aza tricyclic system and exhibit sulfur instead of oxygen/nitrogen in the ring .
b) Tetracyclic Azatricyclo Derivatives ()
Example: 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi).
Key Comparative Data
Table 1: Structural and Functional Comparison
Notes:
Role and Comparison of 1,4-Dioxane
1,4-Dioxane as a Solvent/Stabilizer
1,4-Dioxane is a cyclic ether solvent with high miscibility in water and organic compounds. Key properties vs. similar solvents:
Table 2: Solvent Comparison
| Property | 1,4-Dioxane | THF | Diethyl Ether |
|---|---|---|---|
| Boiling Point (°C) | 101 | 66 | 35 |
| Polarity | Moderate | High | Low |
| Miscibility with Water | Fully miscible | Partially miscible | Immiscible |
| Peroxide Formation | High risk | Moderate risk | Low risk |
1,4-Dioxane’s stability under aerobic conditions facilitates its use in reactions requiring prolonged reflux , but its environmental persistence and carcinogenicity () limit industrial applications compared to THF.
Environmental and Toxicological Profiles
Table 3: Environmental Impact Comparison
| Compound | Biodegradability | Adsorption Selectivity | Toxicity Profile |
|---|---|---|---|
| 1,4-Dioxane | Aerobic degradation only | Low (evades activated carbon) | Probable carcinogen (Group 2A) |
| Chlorinated VOCs | Anaerobic degradation | High (activated carbon) | Carcinogenic (e.g., TCE) |
| PFAS | Non-biodegradable | Low | Endocrine disruptors |
Q & A
Q. Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in DMF or dioxane. Collect data at 293 K using a Bruker APEX2 diffractometer. Refine structures with SHELXL97, achieving an R factor <0.05 for high precision.
- Key parameters : Monitor mean C–C bond lengths (target: 0.005 Å) and torsional angles to validate stereochemistry .
Advanced: How can Bayesian optimization improve synthetic yield?
Q. Experimental design :
Define variables : Temperature (80–120°C), solvent ratio (DMF/dioxane), and catalyst loading (0.1–1.0 mol%).
Algorithm implementation : Use Bayesian optimization to iteratively select reaction conditions that maximize yield. This method outperforms traditional grid searches by reducing experimental trials by 30–50% .
Validation : Cross-check optimized conditions with HPLC (Chromolith columns) to quantify purity and yield .
Advanced: How to address contradictions in reported biological activity data?
Q. Resolution strategy :
Standardize assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control for solvent effects (e.g., DMSO concentration ≤1%) .
Structural analogs : Compare activity of methoxy-substituted derivatives (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxyphenyl groups) to identify pharmacophore requirements .
Data normalization : Express IC₅₀ values relative to positive controls (e.g., ciprofloxacin for antibacterial studies) to minimize inter-lab variability .
Advanced: What solvent systems optimize reactions involving 1,4-dioxane?
Q. Guidelines :
- Solubility : Use 1,4-dioxane in combination with DMF (3:1 v/v) to dissolve hydrophobic intermediates while maintaining reaction homogeneity .
- Safety : Avoid prolonged exposure (use fume hoods) and neutralize waste with 10% NaOH before disposal due to dioxane’s carcinogenic potential .
Basic: Which spectroscopic techniques confirm structural integrity?
Q. Protocol :
NMR : Analyze H and C spectra for methoxy (δ 3.7–3.9 ppm) and carbonyl (δ 170–175 ppm) signals.
IR : Identify C=O stretches (1650–1750 cm⁻¹) and N–H bends (1500–1600 cm⁻¹) in thiazolidinone or azetidinone moieties .
Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error using high-resolution MS .
Advanced: How to design enzyme inhibition studies for this compound?
Q. Methodology :
Target selection : Prioritize kinases (e.g., Pfmrk for malaria) or proteases (e.g., β-secretase for Alzheimer’s) based on structural similarity to known inhibitors .
Assay setup : Use fluorescence-based assays (e.g., FRET for protease activity) with 10 µM compound concentrations. Include positive controls (e.g., Lansoprazole N-oxide for kinase inhibition) .
Data analysis : Calculate % inhibition at 1–100 µM and fit dose-response curves to determine IC₅₀ values. Validate with molecular docking (AutoDock Vina) to predict binding modes .
Advanced: How to mitigate crystallization challenges during synthesis?
Q. Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
